

Application Notes and Protocols for Atrasentan in Preclinical Diabetic Nephropathy Models

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For Researchers, Scientists, and Drug Development Professionals

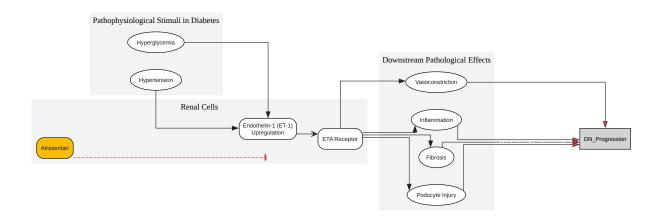
Introduction

Atrasentan is a potent and highly selective endothelin A (ETA) receptor antagonist.[1] The endothelin-1 (ET-1) peptide, acting through the ETA receptor, is a powerful vasoconstrictor implicated in the pathophysiology of diabetic nephropathy by promoting inflammation, fibrosis, vasoconstriction, and podocyte injury.[1][2] By competitively blocking the ETA receptor, Atrasentan mitigates these detrimental effects, offering a promising therapeutic strategy for diabetic kidney disease.[1] Preclinical studies in various rodent models have demonstrated the potential of Atrasentan to reduce proteinuria, attenuate renal fibrosis and glomerular injury, and preserve kidney function.[3] These notes provide a summary of dosages and detailed protocols for the use of Atrasentan in common preclinical models of diabetic nephropathy.

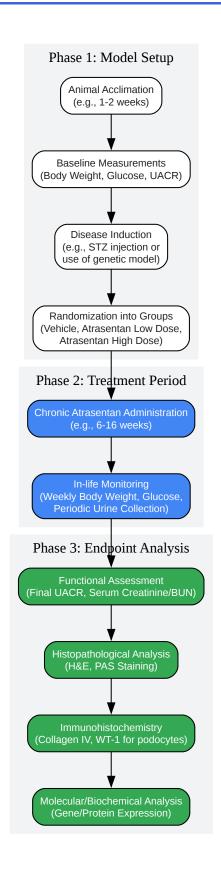
Mechanism of Action: Endothelin-1 Signaling Pathway

The binding of endothelin-1 (ET-1) to the ETA receptor on various renal cells, including podocytes and mesangial cells, triggers a cascade of intracellular events that contribute to kidney damage. **Atrasentan** competitively inhibits this binding, thereby ameliorating the downstream pathological effects.









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